molecular formula C4H8ClN3S B7952210 (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride

Cat. No.: B7952210
M. Wt: 165.65 g/mol
InChI Key: JLMFQDADTCRURW-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and an aminomethyl group at the 5-position. This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cancer and infectious diseases. Key identifiers include:

  • Molecular Formula: C₅H₁₀ClN₃S
  • Molecular Weight: 179.67 g/mol (calculated from non-salt form C₅H₉N₃S, MW 143.21 g/mol + HCl)
  • CAS Numbers: Discrepancies exist across sources: 205131-57-3 (hydrochloride salt, ), 1820706-26-0 (free base, ), and 1060817-72-2 (N-methylated variant, ).

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.ClH/c1-3-4(2-5)8-7-6-3;/h2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMFQDADTCRURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of 4-methyl-1,2,3-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The detailed procedure can be found in various chemical synthesis literature .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of thiadiazole derivatives. For instance, compounds derived from 1,3,4-thiadiazole structures exhibit strong antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound 151.95–15.62 µg/mLStaphylococcus spp., Enterococcus faecalis
Compound 5cNot specifiedBacillus cereus, Bacillus antracis

Anticancer Properties
Thiadiazole derivatives have also been explored for their anticancer potential. Research indicates that certain derivatives can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines . The neuroprotective properties of these compounds are particularly noteworthy as they may offer therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that compounds with a methyl group at specific positions on the thiadiazole ring exhibited superior activity compared to traditional antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiadiazole derivatives in vitro. The study demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines while sparing normal cells .

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

(a) 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine Hydrochloride
  • Structure : Replaces methyl at C4 with isopropyl.
  • Molecular Formula : C₆H₁₂ClN₃S
  • Molecular Weight : 193.70 g/mol
  • CAS: Not explicitly listed; product code CBR01546 (Sigma-Aldrich, ).
(b) 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine Hydrochloride
  • Structure : Ethyl substituent at C3.
  • Molecular Formula : C₅H₁₀ClN₃S (assumed ethyl substitution)
  • CAS: Not explicitly provided; referenced in synthesis workflows .
  • SAR Note: Ethyl groups may enhance metabolic stability compared to methyl .

Heterocycle Replacement: Oxazole and Oxadiazole Analogs

(a) (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride
  • Structure : Oxazole core replaces thiadiazole.
  • Molecular Formula : C₇H₁₂ClN₂O
  • Molecular Weight : 176.64 g/mol
  • CAS : 1803606-83-8
  • Key Differences : Oxazole’s oxygen atom reduces electron-deficient character vs. thiadiazole, affecting binding to biological targets.
(b) (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride
  • Structure : Oxadiazole core with phenyl and methyl substituents.
  • Molecular Formula : C₁₀H₁₂ClN₃O
  • Molecular Weight : 225.68 g/mol
  • CAS : 1184984-85-7
  • SAR Note: Oxadiazoles are bioisosteres for esters/amides, improving metabolic stability .

Bioactive Thiadiazole Derivatives (Non-Hydrochloride Forms)

(a) 4-Ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione
  • Structure : Triazole-thione fused with thiadiazole.
  • Key Findings : Demonstrated crystallographic stability due to hydrogen bonding (X-ray data, ).
  • Application: Potential antimicrobial agent (implied by structural analogs in ).
(b) 1,3,4-Thiadiazole Derivatives (e.g., Compound 9b)
  • Structure : 2,3-Dihydro-1,3,4-thiadiazole with aryl substituents.
  • Biological Activity: IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma) .
  • SAR Insight : Electron-withdrawing groups on thiadiazole enhance antitumor activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituent(s) Molecular Formula MW (g/mol) CAS Number Reference
(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine HCl 1,2,3-Thiadiazole 4-CH₃, 5-CH₂NH₂·HCl C₅H₁₀ClN₃S 179.67 205131-57-3
1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine HCl 1,2,3-Thiadiazole 4-C(CH₃)₂, 5-CH₂NH₂·HCl C₆H₁₂ClN₃S 193.70 CBR01546
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine HCl 1,3-Oxazole 2-C₂H₅, 4-CH₃ C₇H₁₂ClN₂O 176.64 1803606-83-8
Compound 9b (from ) 1,3,4-Thiadiazole Aryl substituents C₁₉H₁₈N₄S₂ 366.50 Not provided

Key Research Findings and SAR Trends

  • Thiadiazole vs. Oxazole/Oxadiazole : Thiadiazoles exhibit higher electron deficiency, favoring interactions with enzymes like kinases . Oxadiazoles improve metabolic stability but may reduce potency .
  • Substituent Effects : Methyl and ethyl groups on the thiadiazole ring balance lipophilicity and solubility, while bulkier groups (e.g., isopropyl) may hinder cellular uptake .
  • Biological Activity : Thiadiazole derivatives show promise in oncology (e.g., compound 9b’s IC₅₀ = 2.94 µM against HepG2 ), though the target compound’s direct bioactivity remains uncharacterized in available literature.

Biological Activity

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazole compounds have been studied extensively due to their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with a methyl group at the 4-position and a methanamine moiety. This unique structure is believed to contribute to its biological activity by enabling interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacteria and fungi. For instance:

  • Bacterial Activity : The compound has been tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.
  • Fungal Activity : Preliminary studies suggest effectiveness against common fungal pathogens, indicating potential use in treating fungal infections .

Anticancer Activity

Recent research has focused on the anticancer potential of thiadiazole derivatives. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example:

  • Cell Viability Assays : The compound was tested on MCF-7 (breast cancer) and LoVo (colon cancer) cell lines. Results showed a reduction in cell viability by more than 50% at specific concentrations over 48 hours .
Cell LineIC50 Value (µM)% Viability at 48h
MCF-725<50%
LoVo15<50%

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in critical cellular processes. This interaction may lead to alterations in signaling pathways that promote apoptosis or inhibit microbial growth .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Aggarwal et al., various thiadiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structures to this compound displayed significant antibacterial activity against resistant strains of bacteria .

Case Study 2: Anticancer Effects

A recent investigation into the anticancer properties of thiadiazole derivatives highlighted the effectiveness of this compound in reducing cell proliferation in cancer models. The study emphasized its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. How can this compound be utilized in synthesizing structurally diverse libraries?

  • Methodological Answer :
  • Mannich Reactions : Introduce dimethylamino groups via ketonic Mannich bases for alkylation studies .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives yields triazole-linked analogs .

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